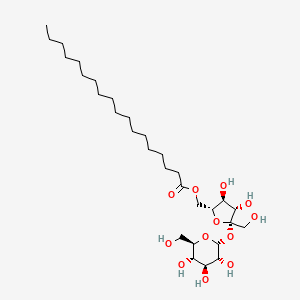
Sucrose, 6'-stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose, 6’-stearate is a type of sucrose ester, which is a compound formed by the esterification of sucrose with stearic acid. Sucrose esters are known for their surfactant properties and are widely used in the food, pharmaceutical, and cosmetic industries. Sucrose, 6’-stearate, in particular, is valued for its emulsifying capabilities and its ability to stabilize oil-in-water emulsions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sucrose, 6’-stearate can be synthesized through both chemical and enzymatic methods. The chemical synthesis typically involves the esterification of sucrose with stearic acid in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) under dilute conditions . The reaction is carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of sucrose esters often employs chemo-enzymatic systems on catalytic surfaces to enhance the yield and purity of the product. This method combines the advantages of chemical and enzymatic catalysis, resulting in a more efficient and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions: Sucrose, 6’-stearate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis is a common reaction where the ester bond is broken down in the presence of water, leading to the formation of sucrose and stearic acid .
Common Reagents and Conditions: The hydrolysis of sucrose, 6’-stearate typically requires acidic or basic conditions. For instance, acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide .
Major Products Formed: The primary products formed from the hydrolysis of sucrose, 6’-stearate are sucrose and stearic acid. These products can be further utilized in various industrial applications .
Scientific Research Applications
Sucrose, 6’-stearate has a wide range of applications in scientific research. In chemistry, it is used as a surfactant and emulsifier in various formulations. In biology, it is employed in the stabilization of oil-in-water emulsions, which are used in drug delivery systems . In medicine, sucrose, 6’-stearate is investigated for its potential to enhance the bioavailability of hydrophobic drugs . Additionally, in the food industry, it is used to improve the texture and stability of food products .
Mechanism of Action
The mechanism of action of sucrose, 6’-stearate involves its ability to reduce the surface tension between oil and water phases, thereby stabilizing emulsions. This is achieved through the formation of a monolayer at the oil-water interface, which prevents the coalescence of oil droplets . The molecular targets involved in this process include the hydrophilic and hydrophobic regions of the sucrose ester, which interact with the respective phases to maintain stability .
Comparison with Similar Compounds
Sucrose, 6’-stearate can be compared with other sucrose esters such as sucrose laurate and sucrose palmitate. While all these compounds share similar surfactant properties, sucrose, 6’-stearate is unique in its ability to form more stable emulsions due to the longer carbon chain of stearic acid . This makes it particularly useful in applications requiring high stability, such as in pharmaceuticals and cosmetics .
List of Similar Compounds:- Sucrose laurate
- Sucrose palmitate
- Sucrose oleate
- Sucrose myristate
These compounds vary in their fatty acid chain lengths and degrees of saturation, which influence their emulsifying properties and applications .
Properties
CAS No. |
136152-87-9 |
|---|---|
Molecular Formula |
C30H56O12 |
Molecular Weight |
608.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-19-22-25(35)28(38)30(20-32,41-22)42-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1 |
InChI Key |
KDDYMSRDRHNCRF-UTGHZIEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


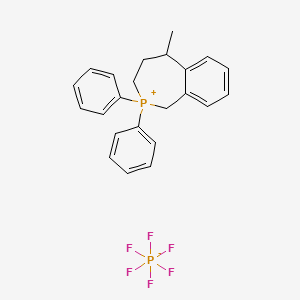
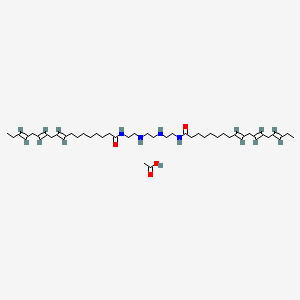
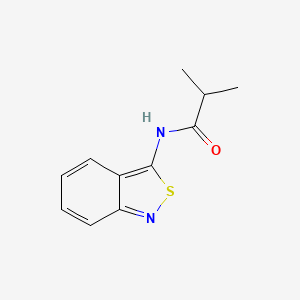
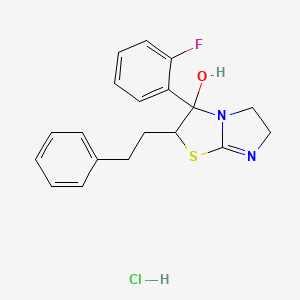
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12696974.png)
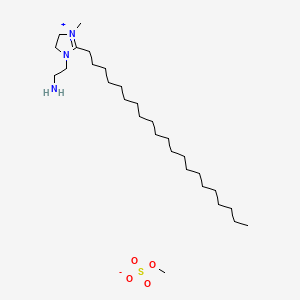
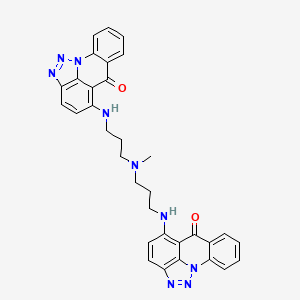
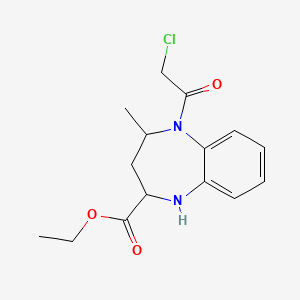

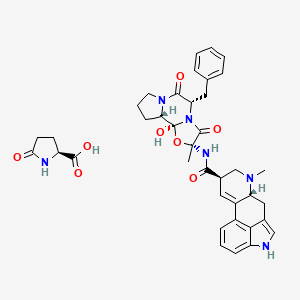
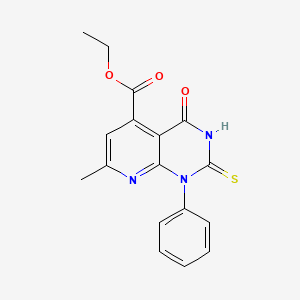

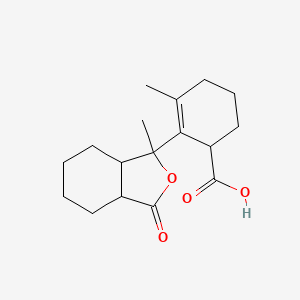
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
